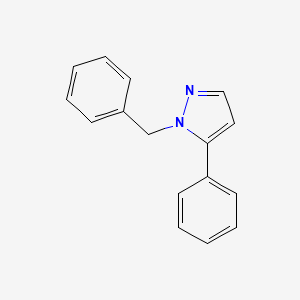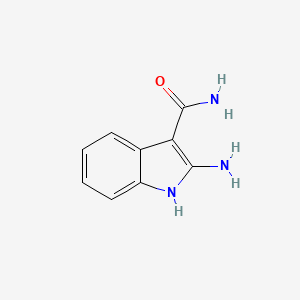
2-Aminoindole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoindole-3-carboxamide is a compound belonging to the indole family, which is a class of heterocyclic organic compounds. Indole derivatives have been extensively studied due to their significant biological activities and potential therapeutic applications . The presence of the carboxamide group at the 3-position of the indole ring enhances its ability to form hydrogen bonds with various enzymes and proteins, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoindole-3-carboxamide can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. The use of catalysts, such as transition metals, and green chemistry principles, such as solvent-free reactions, are common in industrial settings to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Aminoindole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Aminoindole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: Indole derivatives are used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Aminoindole-3-carboxamide involves its ability to form hydrogen bonds with enzymes and proteins, thereby inhibiting their activity. The carboxamide group at the 3-position of the indole ring plays a crucial role in this interaction. The compound targets specific molecular pathways, such as those involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 1H-indole-2-carboxamide
- 1H-indole-3-carboxamide
- 2-amino-1H-indole-2-carboxamide
Uniqueness
2-Aminoindole-3-carboxamide is unique due to the specific positioning of the amino and carboxamide groups, which enhances its ability to interact with biological targets. This unique structure provides it with distinct biological activities and therapeutic potential compared to other indole derivatives .
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-amino-1H-indole-3-carboxamide |
InChI |
InChI=1S/C9H9N3O/c10-8-7(9(11)13)5-3-1-2-4-6(5)12-8/h1-4,12H,10H2,(H2,11,13) |
InChI Key |
XUDMTNKIWSJOON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)N)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethyl]-2,3-dimethyl-benzamide](/img/structure/B8413131.png)
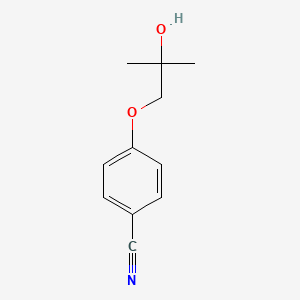
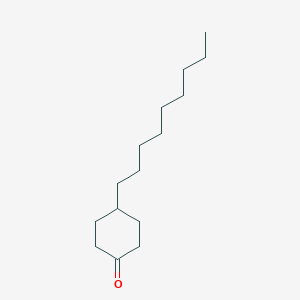
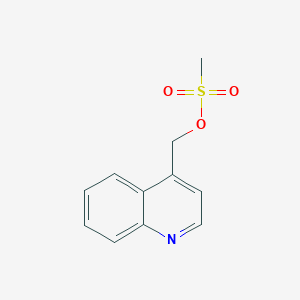
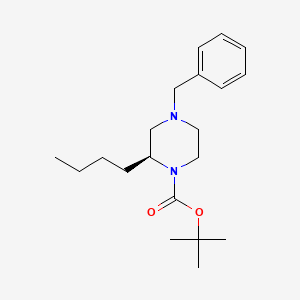
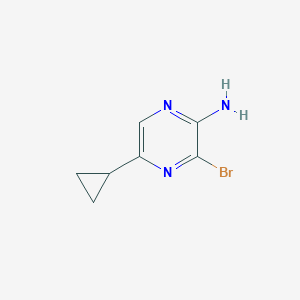
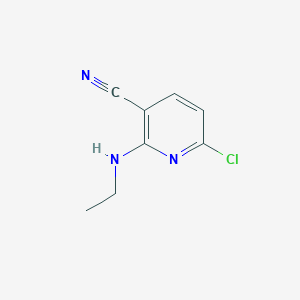
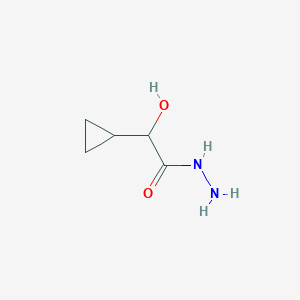
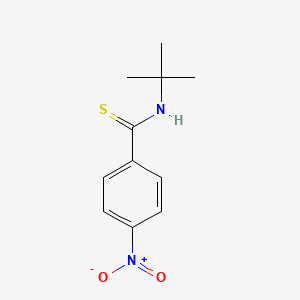
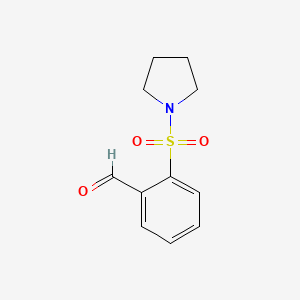
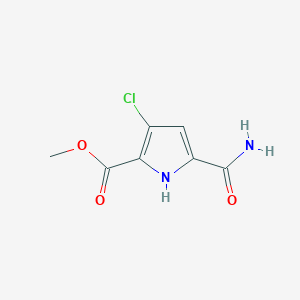
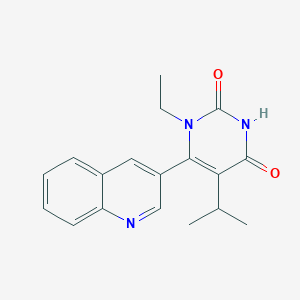
![2-[1-(2,3-Dihydrobenzo[1,4]dioxin-2-ylmethyl)piperidin-3-yl]ethanol](/img/structure/B8413226.png)
